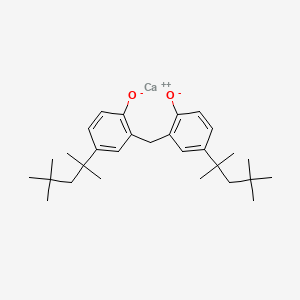![molecular formula C16H12Br4 B13794335 1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene is an organic compound with the molecular formula C14H10Br4 It is a derivative of naphthalene, where two brominated propenyl groups are attached to the 1 and 8 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene typically involves the bromination of 1,8-dipropargyl naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 1,8-bis[(Z)-1,2-diamino-1-propenyl]naphthalene or 1,8-bis[(Z)-1,2-dithio-1-propenyl]naphthalene.
Reduction: Formation of 1,8-bis[(Z)-1,2-dihydro-1-propenyl]naphthalene.
Oxidation: Formation of 1,8-naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects
Propiedades
Fórmula molecular |
C16H12Br4 |
|---|---|
Peso molecular |
523.9 g/mol |
Nombre IUPAC |
1,8-bis[(Z)-1,2-dibromoprop-1-enyl]naphthalene |
InChI |
InChI=1S/C16H12Br4/c1-9(17)15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(20)10(2)18/h3-8H,1-2H3/b15-9-,16-10- |
Clave InChI |
NCGLBEHLXPMBMN-VULZFCBJSA-N |
SMILES isomérico |
C/C(=C(/Br)\C1=CC=CC2=C1C(=CC=C2)/C(=C(/Br)\C)/Br)/Br |
SMILES canónico |
CC(=C(C1=CC=CC2=C1C(=CC=C2)C(=C(C)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)


